molecular formula C10H16O3 B14564800 Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate CAS No. 62025-00-7

Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate

Cat. No.: B14564800
CAS No.: 62025-00-7
M. Wt: 184.23 g/mol
InChI Key: RGVYVXKQBZIAEU-UHFFFAOYSA-N
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Description

Methyl 3-ethoxybicyclo[220]hexane-1-carboxylate is a chemical compound belonging to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties Methyl 3-ethoxybicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical methods, where light energy is used to drive the reaction. The starting materials for this synthesis often include ethyl esters and other bicyclic precursors .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent light exposure and reaction conditions. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but often involve binding to active sites or allosteric sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate include other bicyclic esters and ethers, such as:

Uniqueness

What sets Methyl 3-ethoxybicyclo[22Its ethoxy group, in particular, can influence its solubility and interaction with other molecules, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

62025-00-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-8-6-10(9(11)12-2)5-4-7(8)10/h7-8H,3-6H2,1-2H3

InChI Key

RGVYVXKQBZIAEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(C1CC2)C(=O)OC

Origin of Product

United States

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